N-tert-butyl-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-2-methoxyphenoxy)acetamide
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Overview
Description
N-tert-butyl-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-2-methoxyphenoxy)acetamide is an organic compound with a complex structure that includes a tert-butyl group, a methoxyphenoxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-2-methoxyphenoxy)acetamide typically involves multiple steps. One common method includes the reaction of tert-butylamine with 4-(chloromethyl)-2-methoxyphenol to form an intermediate, which is then reacted with 1-hydroxy-2-methylpropan-2-amine. The final step involves the acylation of the intermediate with acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-tert-butyl-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-2-methoxyphenoxy)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-methoxyaniline: Shares the tert-butyl and methoxy groups but differs in the overall structure.
tert-butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate: Similar in having a tert-butyl group and a hydroxyamino moiety.
Uniqueness
N-tert-butyl-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-2-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C18H30N2O4 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-tert-butyl-2-[4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C18H30N2O4/c1-17(2,3)20-16(22)11-24-14-8-7-13(9-15(14)23-6)10-19-18(4,5)12-21/h7-9,19,21H,10-12H2,1-6H3,(H,20,22) |
InChI Key |
JKJGCAYXOUPLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC(C)(C)CO)OC |
Origin of Product |
United States |
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